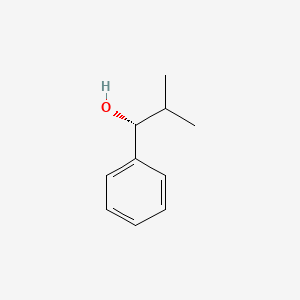

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

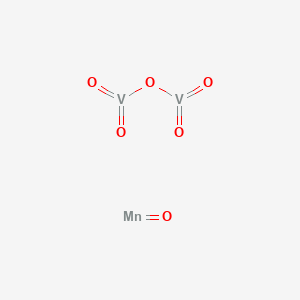

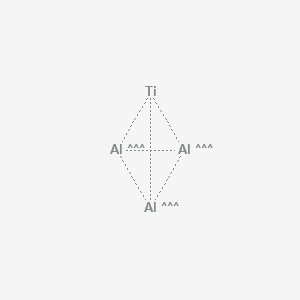

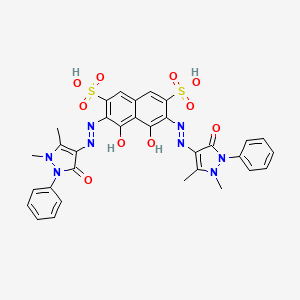

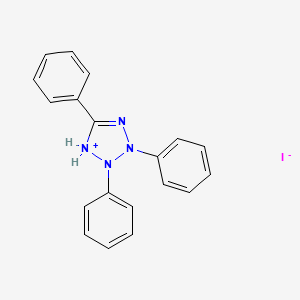

The synthesis of 2,3,5-Triphenyl-2H-tetrazol-3-ium iodide involves the formation of tetrazolium cations and iodide anions. The tetrazole ring is essentially planar, with dihedral angles between the tetrazole ring and the attached benzene rings indicating a structured orientation of the molecular components. This process is characterized by specific hydrogen bond and π interactions within the crystal structure, laying the groundwork for its distinctive chemical behavior (Fun et al., 2012).

科学研究应用

Crystal Structure Analysis

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide exhibits unique crystal structural characteristics. A study by Fun et al. (2012) details its asymmetric unit containing multiple cations and anions, with the tetrazole ring being essentially planar. This structure facilitates various interactions like hydrogen bonding and C—H⋯π interactions within the crystal (Fun et al., 2012).

Ionic Conductivity Enhancement

Research on ionic liquids containing iodine, such as 1-methyl-3-propylimidazolium iodide, reveals that the addition of polyiodide species can significantly enhance ionic conductivity. This is attributed to a Grotthus mechanism, indicating potential applications in electrochemistry and battery technology (Jerman et al., 2008).

Spectroscopic and Computational Studies

Doss et al. (2018) conducted comprehensive spectroscopic (FT-IR, UV–vis, fluorescence, NMR) and computational (DFT/B3LYP) studies on imidazole-based picrates, which are structurally similar to 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide. These studies contribute to understanding the physicochemical properties and thermal stabilities of such compounds (Doss et al., 2018).

Weak Interactions in Adducts

Kuhn et al. (2001) explored the iodine adducts of 2,3-dihydro-1,3,4,5-tetramethyl-2-methylenimidazole, which bear similarities to the tetrazolium iodide compounds. The study provides insights into weak interactions in linear CI2 fragments, which are significant in understanding interionic charge transfer interactions (Kuhn et al., 2001).

Applications in Organic Synthesis

Bookser's study (2000) on 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole demonstrates its use in converting aryl- and heteroaryl-halides to tetrazoles. This indicates potential applications of similar tetrazolium compounds in organic synthesis and pharmaceuticals (Bookser, 2000).

Soft-Soft Interactions

A study by du Mont et al. (2010) on triphenyltelluronium iodide explores soft-soft interactions in crystal structures. These insights can be extrapolated to understand interactions in tetrazolium iodides, which may have implications in materials science (du Mont et al., 2010).

属性

CAS 编号 |

13014-90-9 |

|---|---|

产品名称 |

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide |

分子式 |

C19H15IN4 |

分子量 |

426.25 |

IUPAC 名称 |

2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |

InChI |

InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |

SMILES |

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。